(5-Acetyl-2-ethoxyphenyl)acetonitrile
Description
(5-Acetyl-2-ethoxyphenyl)acetonitrile (CAS: 100192-10-7) is a nitrile derivative with the molecular formula C₁₂H₁₃NO₂. It features an acetyl group (-COCH₃) at the 5-position and an ethoxy group (-OCH₂CH₃) at the 2-position of the benzene ring, attached to an acetonitrile moiety. Its structural features influence its physicochemical properties, reactivity, and applications .
Properties
CAS No. |
100192-10-7 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.241 |
IUPAC Name |
2-(5-acetyl-2-ethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-5-4-10(9(2)14)8-11(12)6-7-13/h4-5,8H,3,6H2,1-2H3 |
InChI Key |
PQLVVZLKLRHGGX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CC#N |
Synonyms |
Acetonitrile, (5-acetyl-2-ethoxyphenyl)- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
a. (5-Ethyl-2-methoxyphenyl)acetonitrile (CAS: 6328-52-5)
- Structure : Ethyl (-CH₂CH₃) at 5-position, methoxy (-OCH₃) at 2-position.
- Properties :
- Molecular weight: 175.23 g/mol.
- Density: 1.016 g/cm³ (predicted).
- Boiling point: ~287°C (predicted).
- Comparison : The ethyl group (electron-donating) and methoxy group (moderately electron-donating) reduce electrophilicity compared to the acetyl group (electron-withdrawing) in the target compound. This affects reactivity in nucleophilic additions or cyclization reactions .
b. 2-(5-Bromothiophen-2-yl)acetonitrile (CAS: 71637-37-1)
c. Triazole Derivatives (e.g., 2-(5-R-1H-1,2,4-triazol-3-ylthio)acetonitriles)
- Structure : Triazole rings with methoxy or trimethoxyphenyl substituents ().
- Synthesis: Involves propanol-mediated reactions with chloroacetonitrile .
- Comparison : The triazole-thioether linkage introduces hydrogen-bonding capacity, differing from the acetyl-ethoxy aromatic system in the target compound.
Physicochemical Properties and Reactivity
Key Properties
Reactivity Patterns
Pharmaceutical Relevance
Analytical Chemistry
Acetonitrile derivatives are widely used in HPLC due to their low viscosity and high elution strength. The target compound’s polarity (from acetyl/ethoxy groups) could make it suitable for reverse-phase chromatography .
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